molecular formula C10H9FO3 B13200631 Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13200631
M. Wt: 196.17 g/mol
InChI Key: ZOXRNCDTPJXOAI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The presence of a fluorine atom and a carboxylate group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate group, which confer distinct chemical and biological properties. These features make it particularly valuable for research and industrial applications.

Biological Activity

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The molecular formula of this compound is C10H9O3FC_{10}H_{9}O_{3}F with a molecular weight of approximately 196.17 g/mol. The presence of a fluorine atom at the 5-position of the benzofuran ring is critical for its biological interactions, enhancing both binding affinity and selectivity towards various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Preliminary studies indicate that this compound interacts with specific enzymes, potentially leading to therapeutic effects in antimicrobial and anticancer applications.

Key Mechanisms:

  • Enzyme Modulation : The compound's structural features allow it to bind effectively to enzyme active sites, altering their activity.
  • Cellular Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing promising Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.0048

These results suggest that this compound exhibits potent antibacterial and antifungal properties .

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have indicated that it may induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line GI50 (µM)
L363 (Multiple Myeloma)150–157
MCF7 (Breast Cancer)104

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives of benzofuran compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.
  • Anticancer Mechanisms : In vitro studies on L363 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting a mechanism involving apoptosis.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9FO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3

InChI Key

ZOXRNCDTPJXOAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)F

Origin of Product

United States

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